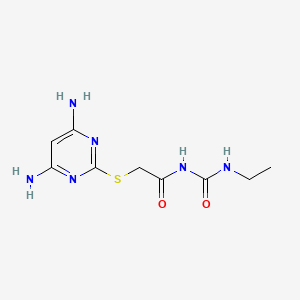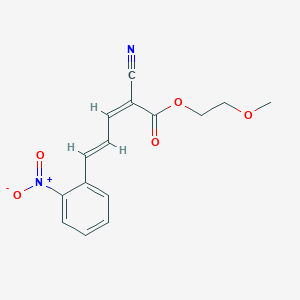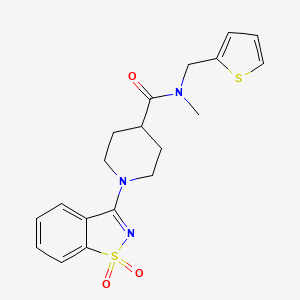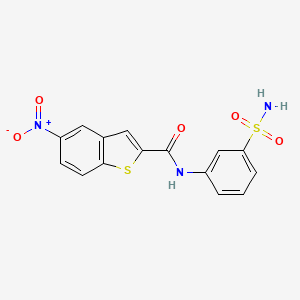![molecular formula C21H25N3O2 B7477592 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7477592.png)
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an acetylphenyl group and a methylphenyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The piperazine ring is then functionalized with the acetylphenyl and methylphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetyl chloride, methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as an acetylcholinesterase inhibitor for the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Research: It is used in biological assays to study its effects on various biological targets and pathways.
Chemical Research: The compound is used as a building block for the synthesis of more complex molecules in chemical research.
Mechanism of Action
The mechanism of action of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficiency is a hallmark.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative studied for its acetylcholinesterase inhibitory activity.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: A compound evaluated for its serotonin reuptake inhibitory activity.
Uniqueness
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct biological activities and chemical properties. Its dual substitution with acetylphenyl and methylphenyl groups differentiates it from other piperazine derivatives and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-3-7-19(8-4-16)22-21(26)15-23-11-13-24(14-12-23)20-9-5-18(6-10-20)17(2)25/h3-10H,11-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSPAUPSFGZTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7477517.png)



![7-Methyl-4-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7477548.png)
![[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B7477554.png)
![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B7477565.png)
![2-(4-chlorophenoxy)-N-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-methylethanamine](/img/structure/B7477571.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B7477578.png)
![N-[(3-chlorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7477586.png)

![Methyl 1-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B7477600.png)
![N-[2-(4-acetylanilino)-2-oxoethyl]-4-(trifluoromethyl)benzamide](/img/structure/B7477608.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B7477623.png)
